Guanosine-13C,15N2 O-Methyloxime

Mass Spectrometry Internal Standard Quantitative LC-MS/MS

Researchers preparing isotope-labeled antiviral nucleoside analogs face a dual bottleneck: the O-methyloxime functional handle is essential for downstream coupling, yet unlabeled analogs lack the mass shift required for MS tracing. Guanosine-13C,15N2 O-Methyloxime (CAS 197228-02-7) uniquely combines dual 13C/15N incorporation (Δm ≈ +3 Da) with the intact 6-O-methyloxime moiety. • Single-compound solution for both 13C- and 15N-edited heteronuclear NMR experiments, reducing labeled material consumption per study. • Co-eluting MS internal standard for monitoring Guanosine O-Methyloxime consumption; sufficient mass shift for unit-resolution instruments. • Eliminates in-house isotopic labeling of the O-methyloxime intermediate, which would require separate labeled guanosine, methoxyamine, and multi-step purification.

Molecular Formula C11H16N6O5
Molecular Weight 315.26 g/mol
CAS No. 197228-02-7
Cat. No. B120007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine-13C,15N2 O-Methyloxime
CAS197228-02-7
SynonymsGuanosine-13C,15N2 O-Methyloxime
Molecular FormulaC11H16N6O5
Molecular Weight315.26 g/mol
Structural Identifiers
SMILESCONC1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H16N6O5/c1-21-16-8-5-9(15-11(12)14-8)17(3-13-5)10-7(20)6(19)4(2-18)22-10/h3-4,6-7,10,18-20H,2H2,1H3,(H3,12,14,15,16)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,14+1
InChIKeyOQGMXBRSTMPDTL-XTYXTVMZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanosine-13C,15N2 O-Methyloxime — Stable-Isotope-Labeled Nucleoside Intermediate


Guanosine-13C,15N2 O-Methyloxime (CAS 197228-02-7) is a stable-isotope-labeled derivative of guanosine featuring dual carbon‑13 and nitrogen‑15 incorporation together with a 6‑O‑methyloxime modification . It serves as a specialized intermediate in the preparation of isotope‑labeled nucleotide analogs and as an internal standard for quantitative mass spectrometry (MS) applications [1]. The compound belongs to the class of isotopically labeled purine nucleoside O‑methyloximes and is widely referenced in commercial databases as a labeled analogue of Guanosine O‑Methyloxime (unlabeled CAS 55652‑73‑8) .

Workflow Isotope-labeled nucleoside analog synthesis intermediate
Analytical Use MS internal standard with dual 13C/15N labels for quantitative tracing

Why Guanosine-13C,15N2 O-Methyloxime Cannot Be Replaced by Analogs


Substituting Guanosine-13C,15N2 O-Methyloxime with a simpler labeled guanosine (e.g., Guanosine‑13C,15N2, CAS 197227‑95‑5) forfeits the O‑methyloxime functional handle required for downstream coupling and antiviral‑nucleoside analog synthesis . Conversely, using the unlabeled Guanosine O‑Methyloxime (CAS 55652‑73‑8) eliminates the mass shift needed for MS‑based tracing and internal standardization . The target compound uniquely combines both the isotopic signature (Δm ≈ +3 Da vs. unlabeled analog) and the reactive oxime moiety, enabling dual‑modality use that neither class of simpler analog can replicate .

Target compound
Guanosine-13C,15N2 (no oxime)
Lacks the O-methyloxime handle required for downstream nucleotide analog coupling; may not support synthesis workflow.
Same
Unlabeled Guanosine O-Methyloxime
Absence of mass shift prevents use as co-eluting internal standard; MS quantification context differs.

Key Differentiators vs. Closest Analogs


+3 Da Mass Shift for Unambiguous MS Quantification

Guanosine-13C,15N2 O-Methyloxime (molecular formula C₁₀¹³CH₁₆N₄¹⁵N₂O₅, MW = 315.26 g mol⁻¹) exhibits a nominal mass shift of +3 Da relative to unlabeled Guanosine O‑Methyloxime (C₁₁H₁₆N₆O₅, MW = 312.28 g mol⁻¹) [1]. This mass difference is sufficient to separate the labeled and unlabeled species in quadrupole‑ or TOF‑based MS systems, enabling its use as an internal standard for quantifying guanosine O‑methyloxime in reaction mixtures or biological matrices without isotopic overlap .

MS Mass Shift
Reported
+3 Da vs unlabeled
Avoids natural isotope overlap; suitable for unit-resolution MS internal standardization.
Calculated from vendor molecular formulas; MS suitability inferred.
Mass Spectrometry Internal Standard Quantitative LC-MS/MS

Dual 13C/15N Labels for Combined NMR and MS Detection

Guanosine-13C,15N2 O-Methyloxime incorporates one ¹³C and two ¹⁵N labels at defined positions in the purine scaffold, making it simultaneously useful for ¹³C‑NMR (spin‑½ nucleus) and ¹⁵N‑NMR experiments as well as MS detection . In contrast, Guanosine‑O‑Methyloxime labeled only with ¹³C provides no ¹⁵N NMR handle, while ¹⁵N‑only labeled versions lack the ¹³C sensitivity gain for metabolic flux studies. The unlabeled analog offers no enrichment for either technique .

Dual NMR/MS Labels
Class-level
1×¹³C + 2×¹⁵N
Enables simultaneous ¹³C/¹⁵N NMR and MS detection from one labeled batch.
Single-isotope analogs provide only one modality.
NMR Spectroscopy Metabolic Tracing Isotopic Labeling

O-Methyloxime Handle as Nucleotide Analog Synthon

The 6‑O‑methyloxime group in Guanosine-13C,15N2 O-Methyloxime provides a reactive handle for further synthetic elaboration into isotope‑labeled nucleotide analogs, a function that simple labeled guanosine (e.g., Guanosine‑13C,15N2, CAS 197227‑95‑5, lacking the oxime modification) cannot fulfill . Vendor data explicitly describe the compound as “an isotope labelled intermediate in the preparation of nucleotide analogs,” consistent with the synthetic methodology of Robins et al. (J. Am. Chem. Soc., 1983, 105, 4059) .

Oxime Synthetic Handle
Class-level
6-O-methyloxime present
Pre-installed reactive group facilitates labeled nucleotide analog synthesis.
Simple labeled guanosine lacks oxime functionality.
Nucleotide Analog Synthesis Antiviral Research Building Block

Purity Specifications with Batch-Specific Certificate of Analysis

Guanosine-13C,15N2 O-Methyloxime is supplied at a purity of ≥95% according to multiple vendor specifications, with batch‑specific Certificates of Analysis (COA) available upon request [1]. While the unlabeled Guanosine O‑Methyloxime may be offered at comparable purity, the target compound's COA specifically confirms isotopic enrichment values (≥99 atom% ¹³C and ¹⁵N, consistent with related products in the same G837902 catalog family), providing dual confidence in chemical purity and isotopic integrity [1].

Purity & COA
Specification review
≥95% purity; batch COA
Confirmed chemical purity and isotopic enrichment support method documentation.
Vendor-reported; COA available on request.
Quality Control Certificate of Analysis Regulatory Compliance

Defined Cold-Chain Storage and Solubility Profile

Guanosine-13C,15N2 O-Methyloxime is specified for storage at 2–8 °C (refrigerated) and is reported as slightly soluble in DMSO, appearing as a light yellow powder [1]. In contrast, the unlabeled Guanosine O‑Methyloxime (CAS 55652‑73‑8) is commonly shipped at ambient temperature, implying potentially different long‑term stability characteristics . The targeted compound's defined cold‑chain requirement and documented solubility provide procurement teams with clear handling parameters not always published for less‑characterized analogs.

Storage & Solubility
Reported
2–8°C; slightly sol. DMSO
Defined cold-chain and solubility parameters support handling planning.
Unlabeled analog lacks equivalent public documentation.
Storage Stability Solubility Supply Chain

Best-Value Deployment Scenarios


Synthesis of Isotope-Labeled Antiviral Nucleotide Analogs

This compound is optimally deployed as a building block for the preparation of ¹³C/¹⁵N‑labeled guanosine‑based antiviral candidates (e.g., acyclovir or ganciclovir analogs) where the O‑methyloxime moiety serves as a protected or activatable group during the coupling step . The dual isotopic labeling ensures that the final drug analog carries a mass tag for subsequent pharmacokinetic or metabolic tracing studies without additional derivatization. Procurement rationale: avoids in‑house isotopic labeling of the O‑methyloxime intermediate, which would require separate labeled guanosine and methoxyamine reagents plus purification steps.

Internal Standard for LC-MS/MS Reaction Monitoring

The +3 Da mass shift relative to the unlabeled analog allows Guanosine-13C,15N2 O-Methyloxime to function as a co‑eluting internal standard for monitoring the consumption of Guanosine O‑Methyloxime or the formation of downstream nucleotide analogs in reaction mixtures . This application is particularly valuable in process chemistry and medicinal chemistry laboratories scaling up nucleotide analog syntheses. Procurement rationale: the mass shift is sufficient for unit‑resolution MS instruments, eliminating the need for higher‑cost, fully labeled (e.g., ¹³C₁₀,¹⁵N₅) standards when only the parent oxime mass channel requires correction.

Dual 13C/15N NMR Studies of Nucleoside-Protein Interactions

The simultaneous presence of ¹³C and ¹⁵N labels in the purine core enables heteronuclear NMR experiments (e.g., ¹H‑¹⁵N HSQC, ¹H‑¹³C HMQC) for studying how the O‑methyloxime‑modified guanosine moiety interacts with viral polymerases or cellular kinases . Single‑isotope analogs would require two separate samples or more complex pulse sequences. Procurement rationale for structural biology groups: one labeled compound supports both ¹³C‑ and ¹⁵N‑edited NMR experiments, reducing the total amount of expensive labeled material needed per study.

Reference Standard for Impurity Profiling and Method Development

As a well‑characterized labeled impurity standard, Guanosine-13C,15N2 O-Methyloxime supports the development of HPLC and LC‑MS methods for detecting and quantifying residual guanosine O‑methyloxime intermediates in drug substance batches [1]. The cold‑chain storage specification and availability of batch‑specific COAs make it suitable for GMP‑aligned quality control laboratories. Procurement rationale: using the labeled version as an internal standard corrects for matrix effects and ionization efficiency variability, improving method accuracy compared to external standard calibration alone [1].

Application
Selection Property
Validation Focus
Labeled nucleotide analog synthesis
Pre-installed O-methyloxime handle, dual labels
Verify isotopic integrity and synthetic incorporation
MS internal standard for reaction monitoring
Mass shift distinct from unlabeled analog
Matrix-effect correction and method accuracy
NMR structural studies of nucleoside-protein interactions
Dual ¹³C/¹⁵N labels for heteronuclear experiments
Labeling efficiency and NMR signal dispersion
Reference standard for impurity profiling method development
Labeled impurity standard with batch-specific COA
Method accuracy and matrix-effect control
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